rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis” is a chemical compound with a complex structure . It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a cyclopentyl ring, an acetic acid group, and an Fmoc-protected amino group . The stereochemistry is indicated by the (1R,3S) designation, which refers to the configuration of the chiral centers in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Chemical synthesis research often explores novel methods for creating complex organic molecules, which are crucial for developing new pharmaceuticals, materials, and understanding biological mechanisms. For instance, the synthesis of vitamin E analogues involves intricate steps, including reactions of hydroquinone derivatives with ketones in acidic conditions, showcasing the complexity and versatility of synthetic organic chemistry (J. M. Scott et al., 1976). Similarly, the synthesis of complex head-to-side-chain cyclodepsipeptides, which are cyclic peptides with significant biological activities, demonstrates the application of synthetic chemistry in producing potentially therapeutic compounds (Marta Pelay-Gimeno et al., 2016).
Potential Pharmaceutical Applications
The research into chemical synthesis and modification of organic compounds often aims at discovering new drugs or improving existing ones. For example, studies on the induction of thrombomodulin in cultured human endothelial cells by specific retinoic acid analogues (S. Ikegami et al., 2006) indicate the potential for developing new therapeutic agents that could modulate blood clotting and inflammation pathways. Moreover, the exploration of novel stable fluorophores for biomedical analysis (Junzo Hirano et al., 2004) showcases the intersection between chemical synthesis and diagnostic tool development.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis involves the protection of the amine group, followed by the formation of the cyclopentyl ring, and then the deprotection of the amine group. The final step involves the addition of the fluorenylmethoxycarbonyl (Fmoc) group to the amine group.", "Starting Materials": [ "Cyclopentanone", "Benzylamine", "Bromoacetic acid", "Diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "N,N-Dimethylformamide (DMF)", "N,N-Dimethylacetamide (DMA)", "9H-Fluorene", "Ethyl chloroformate", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Acetic anhydride", "Pyridine", "Triisopropylsilane (TIPS)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Fmoc-protected amino acid" ], "Reaction": [ "Protection of benzylamine with Fmoc in DMF using DIPEA as a base", "Formation of cyclopentyl ring by reacting cyclopentanone with bromoacetic acid in the presence of TEA and NaOH in DMF", "Deprotection of Fmoc group using 20% piperidine in DMF", "Addition of Fmoc-protected amino acid to the cyclopentyl ring using DCC and TIPS in DCM", "Removal of Fmoc group using 20% piperidine in DMF", "Addition of fluorenylmethoxycarbonyl (Fmoc) group to the amine group using ethyl chloroformate and TEA in DCM", "Deprotection of benzylamine using HCl in MeOH" ] } | |
CAS No. |
2137631-73-1 |
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 |
InChI Key |
HTDIEBAPWFRHFZ-CABCVRRESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.